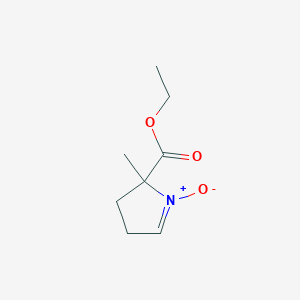
Cipamfylline
Vue d'ensemble
Description
Cipamfylline is a non-steroidal anti-inflammatory drug that acts as a selective inhibitor of phosphodiesterase 4 (PDE-4). It has been investigated for its potential use in treating conditions such as atopic dermatitis and irritant contact dermatitis . This compound is known for its ability to inhibit the secretion of cytokines involved in inflammatory responses .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Cipamfylline is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular functions.
Mode of Action
As a PDE4 inhibitor, this compound works by blocking the activity of the PDE4 enzyme . This inhibition prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell. Elevated cAMP levels can then modulate the activity of various proteins and transcription factors, leading to changes in cellular function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting PDE4 and thereby increasing cAMP levels, this compound can influence various downstream effects such as the regulation of inflammation, immune response, and other cellular processes .
Result of Action
This compound, through its inhibition of PDE4, can lead to a variety of molecular and cellular effects. For instance, it has been shown to cause a cellular redistribution of PDE4A4 into accretion foci, through an association with the ubiquitin scaffolding protein p62 . This could potentially influence various cellular processes, including inflammation and immune response .
Analyse Biochimique
Biochemical Properties
Cipamfylline is a PDE4 inhibitor . It has been shown to cause a cellular redistribution of PDE4A4 into accretion foci, through an association with the ubiquitin scaffolding protein p62 . This interaction with PDE4A4 and p62 suggests that this compound may play a role in modulating cellular signaling pathways and biochemical reactions involving these proteins.
Cellular Effects
The cellular effects of this compound have been studied in the context of irritant contact dermatitis . In a study comparing the effects of this compound with a strong corticosteroid and a placebo, this compound showed a significant reduction in the Total Severity Score . Its effect was less than that of the corticosteroid .
Molecular Mechanism
This compound’s molecular mechanism of action is primarily through its inhibition of PDE4 . PDE4 is an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in cell signaling pathways . By inhibiting PDE4, this compound may influence cellular processes such as cell signaling, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limited. It is generally understood that the effects of PDE4 inhibitors can vary with different dosages .
Metabolic Pathways
As a PDE4 inhibitor, this compound likely interacts with enzymes involved in the cAMP signaling pathway .
Transport and Distribution
It is known that many drugs are transported and distributed within cells and tissues via specific transport proteins .
Subcellular Localization
Given its role as a PDE4 inhibitor, it is likely that this compound localizes to areas of the cell where PDE4 is present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of 8-chlorotheophylline with cyclopropylmethylamine under specific conditions to yield cipamfylline . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high yield and purity of the final product. The process may involve multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cipamfylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino group or the cyclopropylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives .
Comparaison Avec Des Composés Similaires
Cipamfylline is unique among PDE-4 inhibitors due to its specific chemical structure and selectivity. Similar compounds include:
Roflumilast: Another PDE-4 inhibitor used to treat chronic obstructive pulmonary disease (COPD).
Apremilast: A PDE-4 inhibitor used to treat psoriatic arthritis and plaque psoriasis.
Crisaborole: A topical PDE-4 inhibitor used to treat mild to moderate atopic dermatitis.
Compared to these compounds, this compound has shown potential in treating inflammatory skin conditions with fewer side effects .
Propriétés
IUPAC Name |
8-amino-1,3-bis(cyclopropylmethyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8H,1-6H2,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPYMJJKQMWWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157437 | |
| Record name | Cipamfylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132210-43-6 | |
| Record name | Cipamfylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132210-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cipamfylline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132210436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cipamfylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopropylmethyl)-3,9-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIPAMFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFP56R140L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B162771.png)












